molecular formula C17H28O4P- B8599334 Monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate

Monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate

Cat. No. B8599334
M. Wt: 327.4 g/mol
InChI Key: WBSRIXCTCFFHEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05331034

Procedure details

calcium salt of monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ca].[C:2]([C:6]1[CH:7]=[C:8]([CH:16]=[C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:18]=1[OH:19])[CH2:9]P(=O)([O-])OCC)([CH3:5])([CH3:4])[CH3:3]>>[C:20]([C:17]1[CH:16]=[C:8]([CH:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:18]=1[OH:19])[CH2:9][C:7]1[C:8]([CH3:9])=[C:16]([CH2:9][C:8]2[CH:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:18]([OH:19])=[C:17]([C:20]([CH3:22])([CH3:23])[CH3:21])[CH:16]=2)[C:17]([CH3:20])=[C:18]([CH2:9][C:8]2[CH:16]=[C:17]([C:20]([CH3:21])([CH3:22])[CH3:23])[C:18]([OH:19])=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:7]=2)[C:6]=1[CH3:2])([CH3:22])([CH3:23])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CP(OCC)([O-])=O)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.